![molecular formula C24H19N7O3 B6532656 3-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 920178-14-9](/img/structure/B6532656.png)
3-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This compound can be synthesized through a multistep process. One approach involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine. The newly synthesized compounds are characterized by their spectral data, elemental analyses, and alternative synthetic routes .
Chemical Reactions Analysis
The compound’s chemical reactivity depends on its functional groups. It may participate in nucleophilic substitutions, cyclizations, and other reactions. For instance, the triazolopyrimidine ring could undergo transformations to yield derivatives with diverse pharmacological activities .
Physical And Chemical Properties Analysis
科学研究应用
Antimicrobial Activity
This compound has been synthesized and studied for its antimicrobial activity . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Anticancer Activity
The compound has shown potential as a CDK2 inhibitor, which is an appealing target for cancer treatment . It has shown significant cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Enzyme Inhibitory Activity
The compound has shown significant inhibitory activity against CDK2/cyclin A2 . Compounds 14, 13, and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Antifungal Activity
1,3,4-Thiadiazole derivatives, which are part of the compound’s structure, have shown a wide range of biological activities, including antifungal activity .
Anti-Inflammatory Activity
These derivatives have also shown anti-inflammatory activity .
Antidepressant Activity
1,3,4-Thiadiazole derivatives have shown antidepressant activity .
Anticonvulsant Activity
These derivatives have also shown anticonvulsant activities .
Antihypertensive Activity
1,3,4-Thiadiazole derivatives have shown antihypertensive activity .
作用机制
Target of Action
Similar compounds with a triazolo[4,3-a]pyrazine nucleus have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to inhibit bacterial growth The compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to cell death
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth, given the antibacterial activity observed in structurally similar compounds . This could potentially lead to the death of bacterial cells, thereby helping to control bacterial infections.
属性
IUPAC Name |
3-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O3/c32-23(18-14-16-6-4-5-9-19(16)34-24(18)33)30-12-10-29(11-13-30)21-20-22(26-15-25-21)31(28-27-20)17-7-2-1-3-8-17/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFNAMYOAMEAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6OC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。